molecular formula C22H19BrN2O3S B3311388 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-bromobenzamide CAS No. 946259-67-2

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-bromobenzamide

Cat. No.: B3311388
CAS No.: 946259-67-2
M. Wt: 471.4 g/mol
InChI Key: NQYHLIUKLSTALR-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-bromobenzamide is a tetrahydroquinoline (THQ) derivative featuring a benzenesulfonyl group at the 1-position and a 2-bromobenzamide moiety at the 6-position. The benzenesulfonyl substituent is a strong electron-withdrawing group, which may influence electronic distribution and receptor binding, while the 2-bromobenzamide contributes steric bulk and lipophilicity.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-12-13-21-16(15-17)7-6-14-25(21)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYHLIUKLSTALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-bromobenzamide typically involves multiple steps. One common method involves the initial formation of the tetrahydroquinoline ring through a cyclization reaction. This is followed by the introduction of the benzenesulfonyl group via sulfonylation. The final step involves the bromination of the benzamide moiety.

    Cyclization Reaction: The tetrahydroquinoline ring can be synthesized through an intramolecular cyclization reaction of a suitable precursor, such as a chloroacetamide derivative, under basic conditions.

    Bromination: The final step involves the bromination of the benzamide moiety using a brominating agent, such as N-bromosuccinimide (NBS), under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using mild oxidants such as iodosobenzene or 1-hydroxy-1,2-benziodoxol-3-(1H)-one.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Iodosobenzene (PhIO), 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-bromobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase IX, which is overexpressed in certain cancer cells.

    Medicine: Explored for its anticancer and antimicrobial properties. Studies have shown its effectiveness against various cancer cell lines and bacterial strains.

    Industry: Utilized in the development of new materials and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-bromobenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations

The THQ core serves as a scaffold for diverse substitutions, which dictate physicochemical and biological properties. Key structural differences between the target compound and analogs include:

Table 1: Substituent Comparison

Compound Name 1-Position Substituent 6-Position Substituent Additional Features
Target Compound Benzenesulfonyl 2-Bromobenzamide Bromine (steric/lipophilic effect)
Compound 68 1-Methylpiperidin-4-yl Thiophene-2-carboximidamide Neutral free base
Compound 70 Piperidin-4-yl Thiophene-2-carboximidamide Dihydrochloride salt
Compound 28 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide Dihydrochloride salt, 2-oxo group
Compound 14d Butyryl, naphthalen-2-ylmethyl 2-Methylpropane-2-sulfamide Chiral centers, sulfamide group

The target compound’s benzenesulfonyl group distinguishes it from piperidine/pyrrolidine-containing analogs (e.g., 68, 70), which may enhance solubility via protonation in dihydrochloride salts .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a bromobenzamide moiety . The structural components contribute to its reactivity and solubility, making it a promising candidate for drug development.

PropertyValue
Molecular FormulaC₁₉H₁₈BrN₂O₂S
Molecular Weight400.33 g/mol
CAS Number946211-62-7

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer.
  • Cellular Interaction : The structural characteristics suggest interactions with cellular receptors or proteins, which can modulate signaling pathways critical for cell survival and proliferation.

Anticancer Properties

Several studies have reported the cytotoxic effects of this compound against human tumor cell lines. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM.
  • Case Study 2 : Research indicated that the compound induced apoptosis in colorectal cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Quorum Sensing Inhibition : It was found to inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and virulence factor production. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Binding Studies : Spectroscopic analyses have shown that the compound interacts with human serum albumin (HSA), indicating its distribution in the bloodstream. The binding constant was found to be moderate (10^6 M⁻¹), suggesting reasonable stability in circulation.
  • Toxicity Profile : Preliminary studies indicate no mutagenicity; however, potential hepatotoxicity was noted, necessitating further investigation into its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-bromobenzamide

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